Philanthotoxin 74

概要

説明

It is a potent and selective antagonist of certain isoforms of the AMPA type of ionotropic glutamate receptors . This compound is primarily used in scientific research to study the neurobiological roles of glutamate receptors.

準備方法

Philanthotoxin 74 can be synthesized through a series of chemical reactions involving the coupling of specific polyamine chains with aromatic head groups. The synthetic route typically involves the following steps:

Formation of the Polyamine Chain: The polyamine chain is synthesized through a series of amination reactions.

Coupling with Aromatic Head Group: The polyamine chain is then coupled with an aromatic head group, such as a hydroxyphenyl group, through a condensation reaction.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high degree of purity.

化学反応の分析

Philanthotoxin 74 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the polyamine chain or the aromatic head group.

Substitution: Substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Neurobiological Studies

PhTx-74 has been utilized to explore the role of AMPA receptors in synaptic plasticity and neurophysiology. Notable applications include:

- Circadian Rhythms : PhTx-74 was used to investigate circadian changes in AMPA receptor subtype function within somatosensory cortex slices, demonstrating significant effects on excitatory postsynaptic potentials (EPSPs) during dark episodes .

- Drug Interaction Studies : The compound has been applied to evaluate alterations in AMPA receptor subunit composition following cocaine administration, revealing increased sensitivity of GluA1-containing receptors post-treatment .

Pharmacological Research

PhTx-74's selective inhibition profile allows researchers to dissect the contributions of different AMPA receptor subtypes in various physiological and pathological contexts:

- Pain Management : Studies have indicated that PhTx-74 may modulate pain pathways by selectively inhibiting AMPA receptors involved in nociception, providing insights into potential analgesic strategies .

- Neurodegenerative Disease Models : The compound's ability to selectively inhibit certain AMPA receptor subtypes makes it a candidate for investigating mechanisms underlying diseases such as Alzheimer's and multiple sclerosis .

Inhibition Potency Table

| Receptor Type | IC50 (nM) | Comments |

|---|---|---|

| Homomeric GluA1 | 263 | High potency against GluA1 |

| Homomeric GluA3 | 296 | High potency against GluA3 |

| Heteromeric GluA1/GluA2 | 22,000 | Lower potency; non-selective |

| Heteromeric GluA2/GluA3 | 22,000 | Non-selective inhibition |

Experimental Findings Summary

Case Study 1: Circadian Rhythms and AMPARs

In a study examining the role of AMPARs in circadian rhythms, researchers applied PhTx-74 to slices from the somatosensory cortex. The results indicated that PhTx-74 significantly depressed EPSPs only during dark phases, suggesting that AMPAR function varies with circadian cycles and implicating these receptors in sleep-related processes.

Case Study 2: Drug-Induced Changes in Receptor Sensitivity

Another pivotal study utilized PhTx-74 to assess the impact of cocaine on AMPAR sensitivity. Neurons pre-treated with cocaine exhibited increased responsiveness to PhTx-74, indicating that cocaine alters receptor composition or function, which could have implications for understanding addiction mechanisms.

作用機序

Philanthotoxin 74 exerts its effects by selectively inhibiting AMPA-type ionotropic glutamate receptors. The compound binds within the ion channel of these receptors, blocking the flow of cations and thereby inhibiting excitatory synaptic transmission . The molecular targets of this compound include homomeric and heteromeric combinations of GluA1, GluA2, and GluA3 subunits . The presence of the transmembrane AMPAR regulatory protein γ-2 (stargazin) can influence the selectivity and potency of the compound .

類似化合物との比較

Philanthotoxin 74 is part of a broader class of polyamine toxins, which includes other compounds such as:

Philanthotoxin-4,3,3: The naturally occurring toxin from which this compound is derived.

Joro Spider Toxin: Another polyamine toxin that acts as an ion channel blocker of AMPA receptors.

Argiotoxin: A polyamine toxin with similar inhibitory effects on ionotropic glutamate receptors.

This compound is unique in its ability to selectively inhibit certain subtypes of AMPA receptors, making it a valuable tool for neurobiological research .

生物活性

Philanthotoxin 74 (PhTX-74) is a synthetic polyamine analogue derived from the wasp venom toxin philanthotoxin-4,3,3. It exhibits significant biological activity as an antagonist of the AMPA receptor (AMPAR) subtype, which plays a crucial role in fast excitatory synaptic transmission in the central nervous system. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of PhTX-74.

Overview of AMPA Receptors

AMPARs are tetrameric ion channels activated by glutamate, consisting of various subunits (GluA1-4). The composition of these subunits affects the receptor's biophysical properties and pharmacological profiles. PhTX-74 has been identified as a selective antagonist for specific AMPAR subtypes, particularly GluA1 and GluA3, while showing reduced activity on GluA2-containing receptors.

PhTX-74 acts primarily as a use-dependent antagonist , meaning its inhibitory effects are contingent upon the receptor's activation state. Research indicates that:

- Inhibition Profile : PhTX-74 inhibits homomeric GluA1 and GluA3 receptors with IC50 values in the nanomolar range (approximately 252-356 nM), while it shows less potency against heteromeric GluA1/A2 and GluA2/A3 receptors (IC50 around 22 μM) .

- Binding Characteristics : The binding of PhTX-74 to AMPARs is contingent upon channel opening, suggesting that it acts as an open-channel blocker. When bound, it can stabilize the closed state of the receptor, preventing further ion flow .

Table 1: Inhibition Potency of PhTX-74 on AMPAR Subtypes

| Receptor Type | IC50 Value (nM) |

|---|---|

| GluA1 Homomer | 252 - 356 |

| GluA3 Homomer | 263 - 296 |

| GluA1/GluA2 Heteromer | ~22,000 |

| GluA2/GluA3 Heteromer | >500 |

Case Studies and Research Findings

-

Circadian Rhythms and AMPAR Function :

- In a study investigating circadian changes in AMPAR activity, PhTX-74 was utilized to demonstrate that synaptic transmission mediated by AMPARs in the somatosensory cortex was significantly depressed during dark episodes, highlighting its role in modulating synaptic plasticity based on circadian rhythms .

- Cocaine-Induced Sensitivity :

-

Neuroprotective Effects :

- Although primarily studied for its antagonistic properties, PhTX-343 (a related compound) demonstrated neuroprotective effects against NMDA-induced retinal injury. This raises questions about potential therapeutic applications of philanthotoxins in neurodegenerative diseases where excitotoxicity is a concern .

特性

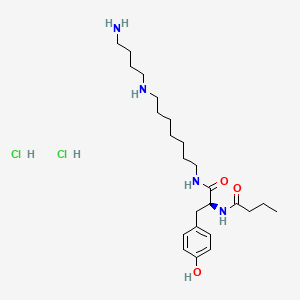

IUPAC Name |

N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTJQQMIKVJWLH-IKXQUJFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673102 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401601-12-5 | |

| Record name | N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Philanthotoxin 74 (PhTx-74) interact with its target and what are the downstream effects?

A: this compound is a potent and selective antagonist of calcium-permeable AMPA receptors (CP-AMPARs) [, ]. It achieves this by blocking the ion channel pore of the receptor, preventing the flow of calcium ions [, ]. This blockade leads to a reduction in excitatory synaptic transmission mediated by CP-AMPARs, ultimately affecting neuronal excitability and synaptic plasticity [, ].

Q2: What is the role of PhTx-74 in studying the impact of sleep on synaptic plasticity?

A: Research using PhTx-74 has been instrumental in uncovering the role of sleep in regulating synaptic strength []. Studies show that CP-AMPARs are more abundant in the somatosensory cortex of juvenile rats after the dark period, when they experience more slow-wave sleep []. Applying PhTx-74 to block CP-AMPARs in brain slices from these rats after the dark period significantly reduces the size of excitatory postsynaptic potentials (EPSPs), highlighting the contribution of CP-AMPARs to synaptic transmission during this sleep-wake cycle phase []. Interestingly, CP-AMPARs are less abundant after the light period, indicating a dynamic regulation of their expression influenced by sleep-wake cycles [].

Q3: How does the action of PhTx-74 differ between AMPA receptors composed of different subunits?

A: PhTx-74 exhibits subunit-specific effects on AMPA receptors. Research indicates that PhTx-74 effectively reduces spontaneous firing rates in the locus coeruleus (LC) of mice, suggesting its action on GluA1-containing AMPA receptors []. Conversely, PhTx-74 has minimal impact on AMPA receptors composed of GluA3/4 subunits, as demonstrated by the lack of effect of a GluA3/4 positive allosteric modulator on spontaneous firing rate in the presence of PhTx-74 []. This subunit selectivity of PhTx-74 makes it a valuable tool for dissecting the specific roles of different AMPA receptor subtypes in various brain regions and physiological processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。